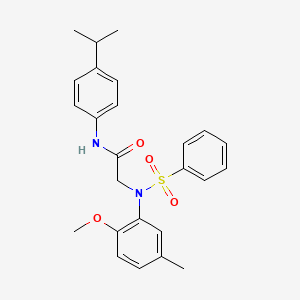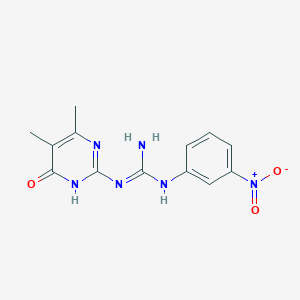
3-(4-phenyl-1-piperazinyl)quinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-phenyl-1-piperazinyl)quinuclidine, also known as PPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPQ is a type of quinuclidine derivative that has a unique chemical structure which makes it a promising candidate for use in various research fields.
Aplicaciones Científicas De Investigación
3-(4-phenyl-1-piperazinyl)quinuclidine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to have an affinity for several neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. This makes 3-(4-phenyl-1-piperazinyl)quinuclidine a promising candidate for the development of new drugs that target these receptors.
Mecanismo De Acción
The mechanism of action of 3-(4-phenyl-1-piperazinyl)quinuclidine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain. 3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of certain enzymes. 3-(4-phenyl-1-piperazinyl)quinuclidine has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-phenyl-1-piperazinyl)quinuclidine in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, the synthesis of 3-(4-phenyl-1-piperazinyl)quinuclidine is a complex process that requires specialized equipment and expertise. Additionally, the effects of 3-(4-phenyl-1-piperazinyl)quinuclidine on different neurotransmitter receptors are not fully understood, which may limit its potential applications in certain research fields.
Direcciones Futuras
There are several future directions for the study of 3-(4-phenyl-1-piperazinyl)quinuclidine, including the development of new drugs that target specific neurotransmitter receptors, the investigation of its neuroprotective effects, and the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-phenyl-1-piperazinyl)quinuclidine and its effects on different neurotransmitter receptors.
Métodos De Síntesis
3-(4-phenyl-1-piperazinyl)quinuclidine can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with quinuclidine, or the reaction of 4-phenylpiperazine with 3-chloroquinuclidine. The synthesis of 3-(4-phenyl-1-piperazinyl)quinuclidine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Propiedades
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-14-18-8-6-15(17)7-9-18/h1-5,15,17H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWNPOYPNFUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(1E)-3-[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051675.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6051687.png)
![5-[1-(5-isoxazolylcarbonyl)-2-pyrrolidinyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B6051699.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)
![1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)


![1-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6051737.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)
![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)
![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)